molecular formula C9H19NO2 B1295654 N-Hydroxynonanamide CAS No. 20190-95-8

N-Hydroxynonanamide

Cat. No. B1295654
CAS RN: 20190-95-8
M. Wt: 173.25 g/mol
InChI Key: JLXAQYGJCVUJLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted compounds with hydroxy groups is described in several papers. For instance, an efficient synthesis of N-substituted-3-aryl propanamides via a four-component reaction in an aqueous medium is reported, highlighting the use of accessible starting materials and eco-friendly conditions . Another paper discusses the synthesis of N-substituted 2-(2-oxo-2H-chromen-4-yloxy)propanamide derivatives, which involves converting 4-hydroxy coumarin to the corresponding propanoate, followed by hydrolysis and reaction with different substituted amines . These methods could potentially be adapted for the synthesis of N-hydroxynonanamide.

Molecular Structure Analysis

The molecular structure of N-hydroxylated compounds is crucial for their reactivity and biological activity. For example, the X-ray crystal structure of an N-hydroxysulfamide adduct with carbonic anhydrase reveals how the inhibitor coordinates to the enzyme's active site, providing insights into the design of potent inhibitors . Similarly, the crystal structure of an N-substituted propanamide shows how molecules are linked through hydrogen bonds into a supramolecular helical chain . These structural analyses are essential for understanding the interactions of N-hydroxylated compounds with biological targets.

Chemical Reactions Analysis

N-Hydroxylated compounds can participate in various chemical reactions due to their functional groups. The reactivity of 4-hydroxynonenal (HNE), for example, is attributed to its hydroxy group and conjugated system, allowing it to rapidly react with thiol and amino groups through Michael additions and Schiff base formation . Similarly, N-hydroxysulfamide is a potent inhibitor of carbonic anhydrase due to its ability to coordinate with the enzyme's zinc ion . These reactions are indicative of the potential reactivity of N-hydroxynonanamide with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-hydroxylated compounds are influenced by their functional groups and molecular structure. For instance, the hydrophilicity of N-hydroxysulfosuccinimide esters makes them suitable for the synthesis of membrane-impermeant protein cross-linkers . The properties of these compounds, such as solubility, reactivity, and stability, are critical for their application in biochemical and pharmacological contexts.

Scientific Research Applications

Anticancer Properties

N-Hydroxynonanamide and related compounds demonstrate significant potential in cancer research and treatment. For instance, N-(4-hydroxyphenyl)retinamide, a synthetic retinoid, shows promise in cancer chemoprevention, particularly against breast cancer, neuroblastoma, and leukemia. It induces apoptosis in malignant cell lines, including those unresponsive to other treatments (Delia et al., 1993). Another study highlights the effectiveness of N-(4-hydroxyphenyl)retinamide in prostate cancer treatment, suggesting its potential as an inhibitor of early prostate cancer growth (Pienta et al., 1993).

Bioactive Marker in Pathophysiological Processes

4-hydroxynonenal, closely related to N-Hydroxynonanamide, is recognized as a bioactive marker in various pathophysiological processes. It has evolved from being considered merely a toxic product of lipid peroxidation to a reliable marker of oxidative stress and a potential causative agent in diseases like Alzheimer's. Its role as a growth-modulating factor and signaling molecule is increasingly acknowledged (Žarković, 2003).

Biomedical Applications

The potential biomedical applications of N-Hydroxynonanamide derivatives extend beyond cancer therapy. For instance, sulfur and nitrogen binary doped carbon dots derived from ammonium thiocyanate, which is structurally related to N-Hydroxynonanamide, show promise for probing doxycycline in living cells and multicolor cell imaging. These applications indicate their potential in food safety, environmental monitoring, and cancer therapy research (Xue et al., 2016).

Clinical Trials and Safety Studies

Clinical trials and safety studies of N-Hydroxynonanamide derivatives, such as N-(4-hydroxyphenyl) retinamide, have been conducted to assess their tolerability and efficacy in preventing and treating various cancers. A pilot study exploring the combination of N-(4-hydroxyphenyl) retinamide with tamoxifen in patients at high risk for developing invasive breast cancer highlights its acceptable tolerability and potential for chemoprevention (Conley et al., 2000).

properties

IUPAC Name

N-hydroxynonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9(11)10-12/h12H,2-8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXAQYGJCVUJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942259
Record name N-Hydroxynonanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxynonanamide

CAS RN

20190-95-8
Record name N-Hydroxynonanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20190-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanamide, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020190958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxynonanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Y Li, Y Huang, H Cheng, F Xu, R Qi, B Dai… - Frontiers in …, 2022 - frontiersin.org
Based on the favorable interaction between histone deacetylases (HDACs) and BRAF inhibitors, a series of (thiazol-5-yl)pyrimidin-2-yl)amino)-N- hydroxyalkanamide derivatives were …
Number of citations: 4 www.frontiersin.org
K Zhang, F Lai, S Lin, M Ji, J Zhang… - Journal of Medicinal …, 2019 - ACS Publications
Polypharmacology is a promising paradigm in modern drug discovery. Herein, we have discovered a series of novel PI3K and HDAC dual inhibitors in which the hydroxamic acid moiety …
Number of citations: 59 pubs.acs.org
G Han, N Liu, C Li, J Tu, Z Li… - Journal of medicinal …, 2020 - ACS Publications
Invasive fungal infections (particularly candidiasis) are emerging as severe infectious diseases worldwide. Because of serious antifungal drug resistance, therapeutic efficacy of the …
Number of citations: 51 pubs.acs.org
S Zhai, H Zhang, R Chen, J Wu, D Ai, S Tao… - European Journal of …, 2021 - Elsevier
Hepatocellular carcinoma (HCC) is a major contributor to global cancer incidence and mortality. Many pathways are involved in the development of HCC and various proteins including …
Number of citations: 11 www.sciencedirect.com
Y Lu, D Sun, D Xiao, Y Shao, M Su, Y Zhou, J Li, S Zhu… - Molecules, 2021 - mdpi.com
Histone deacetylases (HDACs) play important roles in cell growth, cell differentiation, cell apoptosis, and many other cellular processes. The inhibition of different classes of HDACs has …
Number of citations: 10 www.mdpi.com
G Wan, Z Feng, Q Zhang, X Li, K Ran… - Journal of Medicinal …, 2022 - ACS Publications
The activation of the STAT signal after incubation with the HDAC inhibitor represents a key mechanism causing resistance to HDAC inhibitors in some solid tumor cells, while the FGFR …
Number of citations: 3 pubs.acs.org
Y Yao, C Liao, Z Li, Z Wang, Q Sun, C Liu… - European journal of …, 2014 - Elsevier
A novel series of HDAC inhibitors demonstrating class I and IIb subtype selectivity have been identified using a scaffold-hopping strategy. Several designed compounds showed better …
Number of citations: 58 www.sciencedirect.com
S Dawadi - 2013 - search.proquest.com
Metals are essential to life, yet they can be toxic for biological systems when present in excessive amounts. The major source of metal overload in humans is diet; and in some cases, …
Number of citations: 3 search.proquest.com

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